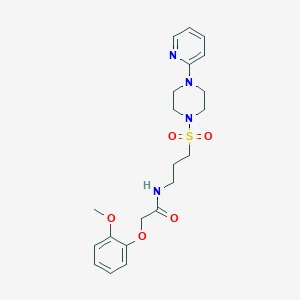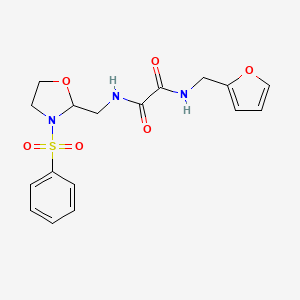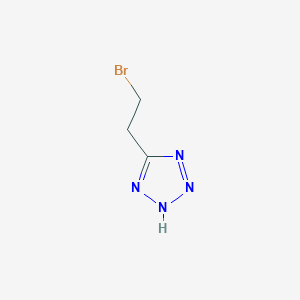![molecular formula C20H21N3O2 B2683404 N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1110999-12-6](/img/structure/B2683404.png)
N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, also known as EMA401, is a small molecule drug that has been developed to treat chronic pain conditions. It is a selective inhibitor of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain perception. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Quinazolinone derivatives, including those structurally related to N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, have shown significant antitumor activities. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, being more potent compared to the positive control 5-FU (Al-Suwaidan et al., 2016). Molecular docking methodologies indicated a similar binding mode to erlotinib, suggesting their mechanism of action might involve ATP binding site inhibition of specific kinases.
Antimicrobial Properties
Certain quinazolinone acetamide derivatives have been synthesized and evaluated for their antimicrobial activities. These studies have demonstrated that specific compounds within this class exhibit significant activity against various bacterial and fungal strains, offering a basis for further exploration as antimicrobial agents (Patel & Shaikh, 2011).
Enzyme Inhibition and Molecular Docking Studies
The enzyme inhibitory potential of quinazolinone derivatives has been a subject of research, with some compounds showing moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies have rationalized the binding site interactions, highlighting the compounds' potential as inhibitors of these enzymes, which are key targets in Alzheimer's disease therapy (Riaz et al., 2020).
Applications in Drug Synthesis and Biomedical Research
The structural versatility of quinazolinone derivatives allows for their application in the synthesis of various bioactive compounds. For instance, amino-substituted quinazolinone derivatives have been synthesized and evaluated for their antitumor activity, demonstrating the importance of the quinazolinone core in medicinal chemistry (Sami et al., 1995).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-18-21-16-8-6-5-7-15(16)20(23-18)25-12-19(24)22-17-11-13(2)9-10-14(17)3/h5-11H,4,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPFTPSAQCFEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2683322.png)


![2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2683329.png)
![5-Methyl-3-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2683331.png)
![Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2683333.png)

![2-[2-(2-chlorophenyl)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2683335.png)
![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2683336.png)

![2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683339.png)

![3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2683342.png)
![N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2683343.png)